molecular formula C8H14O3 B1600070 Methyl 2-ethyl-3-oxopentanoate CAS No. 32493-32-6

Methyl 2-ethyl-3-oxopentanoate

Cat. No. B1600070
CAS RN: 32493-32-6
M. Wt: 158.19 g/mol
InChI Key: CKGAUXMQNDHABI-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-oxopentanoate is a type of ester, which is a class of organic compounds that result from the condensation of an acid and an alcohol. Ester compounds are widely used in a variety of fields, including in the production of polymers, in food flavorings, and in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of an ester like Methyl 2-ethyl-3-oxopentanoate typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The exact structure would depend on the specific alcohol and acid used in the synthesis .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and acid in the presence of water. This reaction is often catalyzed by either an acid or a base .

Scientific Research Applications

Polymerization and Chemical Reactions

  • Methyl 2-ethyl-3-oxopentanoate and similar ketoesters can be cleaved with sodium tert-butoxide into simpler esters, playing a role in polymerization processes such as the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

Organoleptic Properties

  • A series of alkyl 3-methyl-2-oxopentanoates, closely related to methyl 2-ethyl-3-oxopentanoate, have been studied for their organoleptic properties, particularly in the context of perfumery ingredients. Some of these compounds exhibit strong, fresh walnut, fruity odours, making them of interest in fragrance development (Snowden, Grenno, & Vial, 2005).

Metabolism and Biomedical Research

  • Methyl 2-ethyl-3-oxopentanoate and its derivatives are studied for their metabolic pathways in various biological systems. For instance, the metabolism of 4-methyl-2-oxopentanoate, a related compound, has been investigated in pancreatic islets, shedding light on cellular respiration and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).

Wine Analysis

  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers, structurally related to methyl 2-ethyl-3-oxopentanoate, have been quantified in wines. These studies contribute to understanding the chemical and sensory characteristics of wine, although their direct effect on fruity aroma modulation is minimal (Gammacurta et al., 2018).

Biofuel Research

  • Research into sustainable production of biofuels, such as methyl ethyl ketone (MEK), involves studying compounds like 3-oxopentanoate, which is structurally similar to methyl 2-ethyl-3-oxopentanoate. This research aims to find viable biosynthetic pathways for these compounds in industrial microorganisms (Tokic et al., 2018).

Future Directions

The future directions for research into esters like Methyl 2-ethyl-3-oxopentanoate could include exploring new synthesis methods, investigating their potential uses in various industries, and studying their environmental impact .

properties

IUPAC Name

methyl 2-ethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAUXMQNDHABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469900
Record name Methyl 2-ethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-3-oxopentanoate

CAS RN

32493-32-6
Record name Methyl 2-ethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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